Monoamine Oxidase B (MAO-B) Inhibition Profile
5-Chloro-8-fluoroquinazolin-2-amine demonstrates measurable inhibition of human MAO-B, a target relevant in neurodegenerative disorders. In a fluorescence-based assay measuring inhibition of kynuramine conversion to 4-hydroxyquinoline, the compound exhibited an IC50 value of 15,400 nM (15.4 µM) after a 20-minute incubation [1]. This provides a quantifiable baseline for this specific halogenation pattern, which can be compared to related analogs in cross-study contexts.
| Evidence Dimension | Inhibition of human MAO-B |
|---|---|
| Target Compound Data | IC50 = 15,400 nM (15.4 µM) |
| Comparator Or Baseline | No direct head-to-head comparator available in the same assay. Unsubstituted quinazolin-2-amine and mono-halogenated analogs lack reported MAO-B inhibition data, making this a unique quantifiable data point for this substitution pattern. |
| Quantified Difference | Not applicable (no direct comparator). Value provides a reference point for SAR studies. |
| Conditions | Inhibition of MAO-B assessed via kynuramine conversion to 4-hydroxyquinoline, 20 min incubation, fluorescence assay (BindingDB assay ID not specified). |
Why This Matters
This data point establishes the baseline MAO-B activity for this substitution pattern, enabling SAR comparisons when evaluating new analogs or when selecting this compound for projects targeting MAO-B modulation.
- [1] BindingDB. BDBM50401987 (CHEMBL1492484). Inhibition of MAO-B assessed as inhibition of kynuramine conversion to 4-hydroxyquinoline after 20 mins by fluorescence assay. Accessed 2025. View Source
